

PF-543 derivative comparison anticancer activity

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Compound Focus: PF-543

CAS No.: 1415562-82-1

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Comparison of PF-543 and Its Key Derivatives

Derivative Name / Compound	Key Structural Change	SK1 Inhibition (IC ₅₀ or % Inhibition)	SK2 Inhibition	Anticancer Activity (Cell Line & IC ₅₀)	Key Findings & Proposed Mechanism
PF-543 (Parent)	N/A	2.0 nM [1] / ~80% inhibition at 20 µM [2]	Selective for SK1 [2]	Variable/low in many cancer cells [2]	Strong SK1 inhibitor, but low metabolic stability and often low anticancer effect [2].
Compound 10 [2]	Aliphatic tail	Lower than PF-543 [2]	Inhibits both SK1 & SK2 [2]	MIA PaCa-2 (Pancreatic): 11.14 µM [2]	High apoptosis; reduces S1P and sphingosine; activates PP2A; improved metabolic stability [2].
Compound 5 [2]	Aromatic tail	Lower than PF-543 [2]	Selective for SK1 [2]	MIA PaCa-2 (Pancreatic): 26.07 µM [2]	Maintains SK1 selectivity but weaker cytotoxic effect than

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					aliphatic-tailed derivatives [2].
Compound 4 [3]	Bulky tail (Dimer derivative, piperidine head)	Inhibits SK1 activity [3]	Inhibits SK2 activity [3]	A549 (NSCLC): ~5-10 μM [3]	Reduces S1P; induces apoptosis; superior metabolic stability and <i>in vivo</i> tumor growth inhibition [3].
Compound 2 [1]	Aliphatic long chain	10 nM [1]	Not affected [1]	Cytotoxic effect similar to PF-543 on colorectal and gastric cancer cells [1]	Replaces benzenesulfonyl group; maintains SK1 inhibition and anticancer activity <i>in vitro</i> [1].

Experimental Protocols for Key Data

To ensure the reproducibility of the comparisons above, here are the methodologies commonly used in the cited studies.

- **Cell Viability/Cytotoxic Activity (IC₅₀ Determination)**

- **Purpose:** To measure the concentration of a compound required to kill 50% of cancer cells.
- **Typical Protocol:** Cancer cells (e.g., MIA PaCa-2, A549) are seeded in 96-well plates and treated with a range of compound concentrations for 24-72 hours. Viability is assessed using reagents like EZ-CYTOX, which measures metabolic activity. Absorbance is read at 450 nm, and IC₅₀ values are calculated [2] [3].

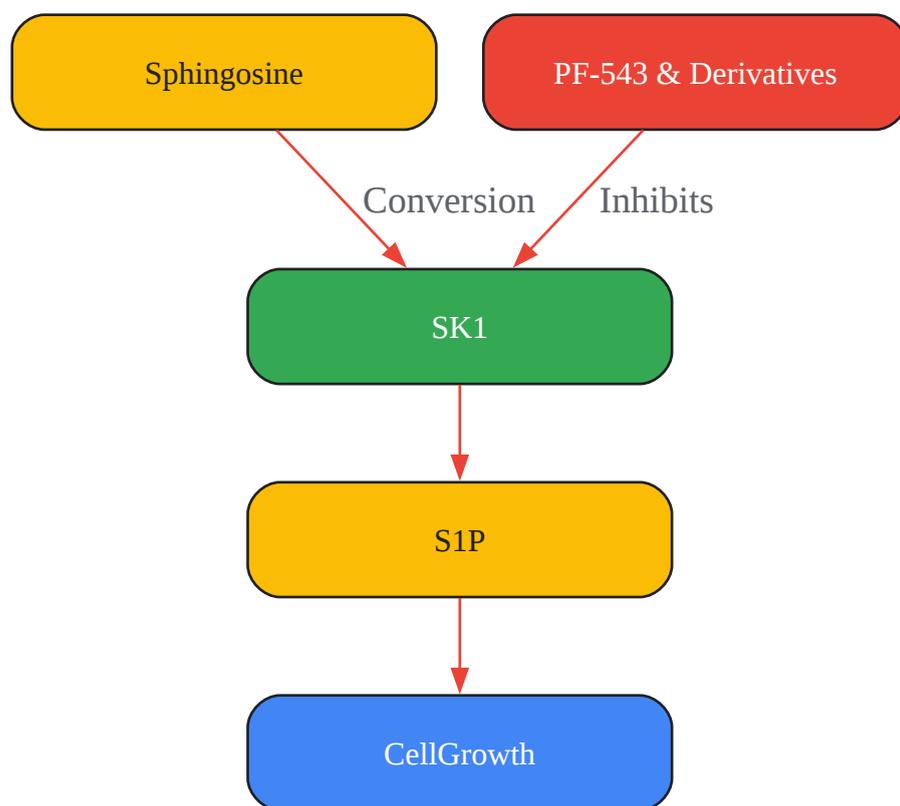
- **Sphingosine Kinase (SK) Activity Assay**

- **Purpose:** To determine a compound's ability and selectivity for inhibiting SK1 versus SK2.

- **Typical Protocol:** SK activity is measured by detecting the formation of fluorescently tagged or radiolabeled S1P from a sphingosine substrate. The reaction mixture includes the enzyme (SK1 or SK2), the compound, and substrates. The IC_{50} value is calculated based on the percentage inhibition of S1P production at different compound concentrations [2] [1].
 - **Apoptosis Assay**
 - **Purpose:** To confirm that cell death induced by the compound occurs through programmed apoptosis.
 - **Typical Protocol:** Treated cells are stained with Annexin V-FITC (which binds to phosphatidylserine exposed on the outer membrane of apoptotic cells) and a DNA dye like propidium iodide (PI) to identify dead cells. The population of Annexin V-positive cells is then quantified using flow cytometry [2] [3].
 - **In Vivo Xenograft Studies**
 - **Purpose:** To evaluate the antitumor efficacy and safety of a compound in a live animal model.
 - **Typical Protocol:** Immunodeficient mice are implanted with human cancer cells (xenograft). Once tumors are established, mice are treated with the compound or a vehicle control via intraperitoneal injection or oral gavage. Tumor volume and body weight are monitored regularly over the course of the study to assess efficacy and toxicity [3].
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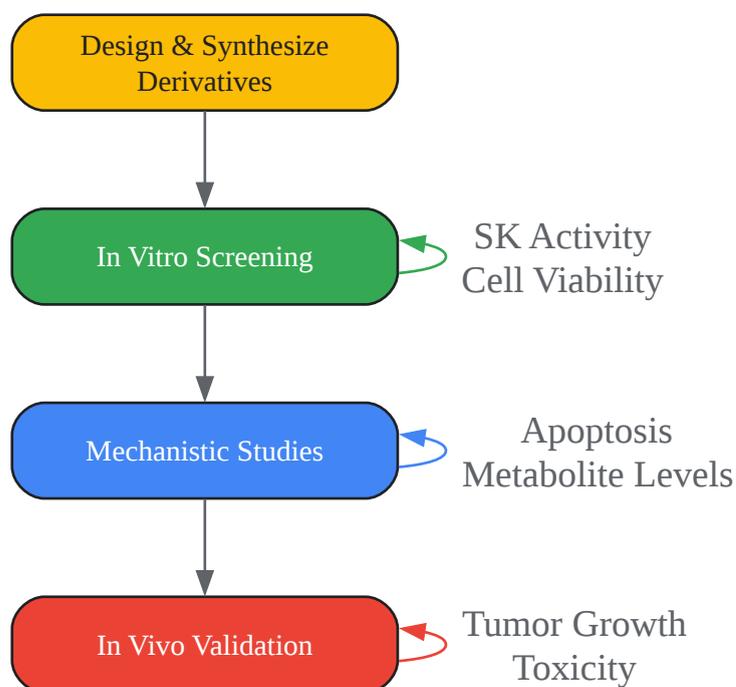
Signaling Pathways and Experimental Workflow

The following diagrams summarize the core biological pathway targeted by these compounds and the logical workflow for their evaluation.



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- Figure 1: The Sphingosine Kinase 1 / S1P Pathway. **PF-543** and its derivatives act as inhibitors of Sphingosine Kinase 1 (SK1), blocking the production of S1P, a lipid mediator that promotes cancer cell growth and survival.*



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- Figure 2: Derivative Evaluation Workflow. The standard research progression for evaluating **PF-543** derivatives begins with chemical synthesis, moves through iterative in vitro testing, and culminates in in vivo validation in animal models.*

Key Insights for Researchers

- **Tail Group Engineering is Crucial:** The search results consistently show that modifying the benzenesulfonyl tail of **PF-543**, rather than its head group, is a more effective strategy for improving metabolic stability and altering the activity profile. Introducing aliphatic or bulky tails can enhance anticancer efficacy and stability, albeit sometimes at the cost of SK1 selectivity [2] [3].
- **Beyond SK Inhibition:** The anticancer mechanism of promising derivatives may not be limited to SK inhibition. Some compounds, like **Compound 10**, have been shown to activate other tumor-suppressive pathways, such as **Protein Phosphatase 2A (PP2A)**, similar to FTY720 [2]. This polypharmacology can be a significant advantage.
- **Metabolic Stability as a Bottleneck:** The low metabolic stability of the parent **PF-543** is a major driving force for derivative development. Successful derivatives like **Compound 4** explicitly address this issue, showing superior stability, which is a prerequisite for in vivo efficacy and further drug development [3].

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